molecular formula C8H11BrClN B1285174 N-Methyl-4-bromobenzylamine hydrochloride CAS No. 874-73-7

N-Methyl-4-bromobenzylamine hydrochloride

Cat. No.: B1285174
CAS No.: 874-73-7
M. Wt: 236.53 g/mol
InChI Key: FWIXCMNMTULAMD-UHFFFAOYSA-N
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Description

N-Methyl-4-bromobenzylamine hydrochloride (CAS: 874-73-7) is a brominated aromatic amine derivative with the molecular formula C₈H₁₁BrClN and a molecular weight of 236.54 g/mol. It features a benzylamine backbone substituted with a methyl group on the nitrogen atom and a bromine atom at the para position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIXCMNMTULAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-73-7
Record name Benzenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 4-Bromobenzylamine

A robust and well-documented method for preparing 4-bromobenzylamine involves a two-step process starting from 4-bromobenzaldehyde:

  • Step 1: Oximation of 4-bromobenzaldehyde

    • 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in aqueous medium under basic conditions (sodium hydroxide) at about 70 °C.
    • The reaction forms 4-bromobenzaldehyde oxime with high yield (~96%).
    • The oxime precipitates as a white crystalline solid, which is isolated by vacuum filtration and dried.
  • Step 2: Hydrogenation of 4-bromobenzaldehyde oxime

    • The oxime is hydrogenated in a suitable reactor under controlled conditions to reduce the oxime to 4-bromobenzylamine.
    • This step typically uses a catalyst based on non-palladium noble metals or base metals.
    • The product is isolated as a white crystalline powder.

This method is advantageous due to its high yield, purity, and scalability.

N-Methylation of 4-Bromobenzylamine

After obtaining 4-bromobenzylamine, the nitrogen atom is methylated to form N-methyl-4-bromobenzylamine. Common methylation reagents include:

The methylation is typically performed under basic conditions to facilitate nucleophilic substitution on the amine nitrogen. The reaction is followed by crystallization from hydrochloric acid to yield the hydrochloride salt of N-methyl-4-bromobenzylamine.

Alternative Synthetic Routes

  • Direct bromination of benzylamine followed by methylation is also reported, but the two-step oximation-hydrogenation route is preferred for better selectivity and yield.
  • Smiles rearrangement reactions involving 4-bromobenzylamine have been used in related synthetic contexts but are less common for direct preparation of the target compound.

Process Parameters and Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oximation of 4-bromobenzaldehyde 4-bromobenzaldehyde, hydroxylamine hydrochloride, NaOH ~70 °C ~3 hours 96 Stirred under N2 atmosphere
Hydrogenation of oxime Catalyst (non-Pd noble metal/base metal), H2 gas Ambient to 40 °C Variable High Inert conditions, glass reactor used
N-Methylation Methyl iodide or dimethyl sulfate, base Room temp to reflux Few hours High Followed by crystallization with HCl

Research Findings and Analytical Data

  • The oximation step yields a white crystalline oxime with purity confirmed by GC analysis.
  • Hydrogenation produces 4-bromobenzylamine with high purity, confirmed by NMR and GC.
  • N-methylation proceeds efficiently with methyl iodide or dimethyl sulfate, yielding the hydrochloride salt as a white solid.
  • Analytical techniques such as NMR, LC-MS, and elemental analysis confirm the structure and purity of the final product.

Stock Solution Preparation Data

For research and formulation purposes, stock solutions of this compound are prepared at various concentrations. The following table summarizes volumes required to prepare stock solutions of different molarities from given masses of compound:

Mass of Compound (mg) 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 4.23 0.85 0.42
5 21.14 4.23 2.11
10 42.28 8.46 4.23

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-bromobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: N-oxide derivatives.

    Reduction: N-methyl-4-aminobenzylamine.

Scientific Research Applications

Organic Synthesis

N-Methyl-4-bromobenzylamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, making it a versatile intermediate in organic synthesis. This compound's reactivity can be exploited to create derivatives that may have enhanced properties or novel functionalities .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionReplacement of bromine with nucleophilesVarious substituted benzylamines
OxidationFormation of N-oxide derivativesN-methyl-4-bromo-N-oxide
ReductionConversion to N-methyl-4-aminobenzylamineN-methyl-4-aminobenzylamine

Biological Applications

Research has indicated that this compound interacts with biological systems, particularly concerning neurotransmitter pathways. It has been investigated for its potential role in modulating monoamine levels, which are crucial for maintaining mood and cognitive functions. Studies have utilized this compound to explore behavioral dysfunctions related to monoamine depletion, providing insights into conditions such as depression and anxiety .

Case Study: Neurotransmitter Modulation
A study examined the effects of selective monoamine depletion in mice using neurotoxins, including derivatives related to this compound. The results showed significant behavioral changes linked to the depletion of norepinephrine and serotonin, suggesting that compounds like N-Methyl-4-bromobenzylamine could be pivotal in understanding neurochemical interactions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting various diseases, including neurodegenerative disorders. The compound's potential therapeutic properties are currently under investigation, with an emphasis on its role as a ligand for specific receptors involved in neurological functions .

Table 2: Potential Therapeutic Applications

Application AreaDescription
Neurodegenerative DiseasesInvestigated for neuroprotective effects
Antimicrobial PropertiesExplored as a potential antimicrobial agent
Cardiovascular HealthStudied for its effects on cardiovascular targets

Mechanism of Action

The mechanism of action of N-Methyl-4-bromobenzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere at room temperature .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures (P261, P305+P351+P338) emphasize avoiding dust inhalation and thorough washing after handling .
  • Applications: Utilized in organic synthesis, particularly in cross-coupling reactions (e.g., aminochlorination of quinones) due to its reactive bromine substituent .

Comparison with Structurally Similar Compounds

4-Bromobenzylamine Hydrochloride

  • Molecular Formula : C₇H₉BrClN (lacks the N-methyl group).
  • Key Differences :
    • The absence of the N-methyl group results in a primary amine, increasing basicity compared to the secondary amine in N-Methyl-4-bromobenzylamine hydrochloride.
    • Lower molecular weight (234.51 g/mol vs. 236.54 g/mol) and altered solubility profile.
  • Applications : Often used as a precursor in pharmaceuticals and agrochemicals .

(4-Bromo-2-methylphenyl)methanamine Hydrochloride (CAS: 1171381-49-9)

  • Structural Variation : A methyl group at the ortho position of the benzene ring instead of the para-bromine.
  • Similarity Score : 0.94 (based on CAS similarity data) .

N-Methyl-4-bromothien-3-ylmethylamine Hydrochloride

  • Molecular Formula : C₆H₉BrClNS (thiophene ring instead of benzene).
  • Key Differences :
    • Replacement of the benzene ring with a thiophene heterocycle alters electronic properties (e.g., increased electron-richness).
    • The sulfur atom may influence coordination chemistry in metal-catalyzed reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-Methyl-4-bromobenzylamine HCl 874-73-7 C₈H₁₁BrClN 236.54 N-CH₃, para-Br Cross-coupling reactions
4-Bromobenzylamine HCl 26177-44-6 C₇H₉BrClN 234.51 NH₂, para-Br Pharmaceutical intermediates
(4-Bromo-2-methylphenyl)methanamine 376646-62-7 C₈H₁₀BrN 200.08 NH₂, ortho-CH₃, para-Br Organic synthesis
4-Bromothien-3-ylmethylamine HCl 698-19-1 C₆H₉BrClNS 226.56 Thiophene, N-CH₃, para-Br Heterocyclic chemistry

Research Findings and Functional Insights

  • Reactivity in Cross-Coupling: this compound participates in metal-free aminochlorination with 1,4-naphthoquinones, yielding products in 80% yield under mild conditions (CH₃CN, RT, 30 min) . The bromine atom facilitates further transformations via Suzuki or Buchwald-Hartwig couplings.
  • Steric and Electronic Effects : The N-methyl group reduces nucleophilicity compared to primary amines (e.g., 4-Bromobenzylamine HCl), making it less reactive in alkylation but more stable toward oxidation .
  • Safety Profile : Brominated aromatic amines generally require stringent safety protocols. For example, 4-(Bromomethyl)benzaldehyde (a related compound) mandates eye flushing and skin decontamination upon exposure .

Biological Activity

N-Methyl-4-bromobenzylamine hydrochloride is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the para position of the benzyl ring, which significantly influences its biological activity. The compound's molecular formula is C8H10BrClNC_8H_{10}BrClN with a molecular weight of approximately 232.53 g/mol. Its solubility in water enhances its applicability in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the bromine atom and the methyl group on the nitrogen atom contribute to its binding affinity and specificity.

Key Mechanisms:

  • Receptor Modulation : The compound can modulate neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The bromine substituent enhances lipophilicity, improving membrane permeability and interaction with microbial targets.

Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been evaluated for its potential to inhibit cell proliferation in human liver cancer cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of N-Methyl-4-bromobenzylamine against several bacterial strains. Results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxic Effects on Cancer Cells : In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in HepG2 cells, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and disruption of mitochondrial function.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Similarity Index
This compoundHigh25 µM0.92
1-(4-Bromophenyl)-N-methylmethanamineModerate30 µM0.97
(4-Bromo-2-methylphenyl)methanamineLow50 µM0.94

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methyl-4-bromobenzylamine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves reductive amination of 4-bromobenzaldehyde with methylamine, followed by hydrochloric acid salt formation. For optimization:

  • Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol/water (3:1) at pH 5–6 .
  • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) as the mobile phase.
  • Purity the product via recrystallization in ethanol/diethyl ether (yield: ~65–75%) .

Q. How should researchers handle and store N-Methyl-4-bromobenzylamine hydrochloride to ensure stability and safety?

  • Safety Protocols :

  • Wear nitrile gloves, goggles, and a lab coat due to skin/eye corrosion risks (GHS05 classification) .
  • Store in a locked, dry environment at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
    • Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks, analyzing purity via HPLC .

Q. What analytical techniques are most effective for characterizing N-Methyl-4-bromobenzylamine hydrochloride?

  • Key Methods :

  • NMR Spectroscopy : Use ¹H NMR (D2O, 400 MHz) to confirm methylamine protons (δ 2.3 ppm) and aromatic protons (δ 7.4–7.6 ppm). ¹³C NMR verifies the quaternary bromine-bearing carbon (δ 125–130 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 218.0 (base peak) .
  • Elemental Analysis : Target ±0.3% deviation for C, H, N, and Br .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for N-Methyl-4-bromobenzylamine hydrochloride?

  • Troubleshooting :

  • Impurity Analysis : Compare HPLC chromatograms (C18 column, 0.1% TFA in water/acetonitrile) to identify byproducts like unreacted 4-bromobenzaldehyde .
  • Kinetic Studies : Vary reaction temperature (20–50°C) and monitor via in-situ IR to optimize amine intermediate formation .
    • Case Study : A 2023 study achieved 85% yield using microwave-assisted synthesis (50 W, 60°C, 30 min), reducing side reactions .

Q. What computational tools can predict the reactivity of N-Methyl-4-bromobenzylamine hydrochloride in nucleophilic substitution reactions?

  • Modeling Approaches :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density around the bromine atom, identifying susceptibility to SNAr reactions .
  • Molecular Dynamics : Simulate solvation effects in DMSO to assess reaction pathways with arylthiols .

Q. How does pH influence the stability of N-Methyl-4-bromobenzylamine hydrochloride in aqueous solutions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate at 25°C.
  • Quantify degradation via UV-Vis at 254 nm and LC-MS to detect hydrolysis products (e.g., 4-bromobenzyl alcohol) .
    • Findings : Maximum stability at pH 4–6; rapid degradation occurs above pH 9 due to dehydrohalogenation .

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